

Reducing background noise in alpha spectrometry of Thoron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

Technical Support Center: Alpha Spectrometry of Thoron

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the alpha spectrometry of Thoron (^{220}Rn) and its progeny.

Troubleshooting Guides

Issue: High background counts across the entire alpha spectrum.

Possible Cause: Intrinsic detector background, cosmic radiation, or sample contamination.

Troubleshooting Steps:

- Acquire a background spectrum: Operate the spectrometer without a sample for an extended period to characterize the intrinsic background of the detector and its housing.
- Cosmic Ray Mitigation: For highly sensitive measurements, consider operating the spectrometer in a low-background environment, such as an underground laboratory, to reduce cosmic-ray induced background.[\[1\]](#)[\[2\]](#)

- Material Selection: Ensure that materials used in the detector construction and sample chamber are low in naturally occurring radioactive materials.[\[2\]](#)
- Proper Cleaning: Meticulously clean the sample chamber and detector surface between measurements to prevent cross-contamination.

Issue: Spectral peaks from Thoron progeny are interfering with the quantification of other radionuclides.

Possible Cause: Overlap of alpha energy peaks from different radionuclides. For example, the alpha peak of ^{212}Bi (a Thoron daughter) at 6.05 MeV can interfere with the peak of ^{218}Po (a Radon daughter) at 6.00 MeV.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Troubleshooting Steps:

- High-Resolution Spectroscopy: Employ a high-resolution alpha spectrometer to better resolve adjacent peaks.[\[6\]](#) Spectrometers with good energy resolution can help distinguish between the alpha peaks of different Thoron and Radon daughters.[\[7\]](#)
- Spectral Deconvolution: Use software to deconvolve overlapping peaks.[\[7\]](#)[\[8\]](#) This software can fit known peak shapes to the spectrum and calculate the net area of each, even with significant overlap.
- Selective Measurement: Focus on well-separated, high-energy peaks for quantification where possible. The 8.78 MeV alpha particle from ^{212}Po is unique and suffers from minimal interference.[\[9\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in Thoron alpha spectrometry?

A1: The primary sources of background noise include:

- Thoron Progeny: The decay products of Thoron (e.g., ^{216}Po , ^{212}Pb , ^{212}Bi , ^{212}Po) are alpha emitters and the main "background" when studying Thoron itself or other radionuclides.[\[9\]](#)[\[10\]](#)

- Radon and its Progeny: In many environments, Radon (^{222}Rn) and its decay products are present and their alpha emissions can interfere with Thoron measurements.[11][12]
- Instrumental Background: The detector and surrounding materials can have trace amounts of radioactivity.
- Cosmic Rays: High-energy cosmic rays can interact with the detector and create background signals.[1]

Q2: How can I specifically reduce interference from Thoron's own progeny?

A2: Several techniques can be employed:

- Time-Resolved Spectroscopy: By taking sequential measurements, the growth and decay of different progeny can be monitored, allowing for their individual contributions to be calculated. Due to the long half-life of ^{212}Pb (10.6 hours), this can be a time-consuming process.[9]
- Coincidence Counting: This technique is highly effective for identifying Thoron. It works by detecting the nearly simultaneous alpha decays of ^{220}Rn and its very short-lived daughter, ^{216}Po .[13]
- Electrostatic Collection: This method uses an electric field to collect charged Thoron (and Radon) progeny onto the surface of a detector.[7][8][11][14] This enhances the signal from the progeny and, when combined with alpha spectrometry, allows for their identification. The efficiency of electrostatic collection can be affected by humidity.[9][15]

Q3: What is Pulse Shape Discrimination (PSD) and can it help reduce background?

A3: Pulse Shape Discrimination (PSD) is a technique used to distinguish between different types of radiation based on the shape of the electrical pulse they generate in a detector.[16][17] While commonly used in scintillation detectors to separate alpha particles from beta particles and gamma rays, its application in semiconductor detectors for Thoron spectrometry is less direct.[16][18][19][20] However, if your experiment is affected by a high beta or gamma background, using a scintillation detector with PSD capabilities could be beneficial.

Q4: My alpha spectrometer shows interference even when measuring in a controlled atmosphere. Why?

A4: Even in a controlled atmosphere, Thoron can emanate from building materials like concrete and soil, leading to unexpected background.[\[11\]](#) Some continuous monitors have shown significant interference from Thoron, which can lead to an overestimation of Radon concentrations.[\[11\]\[12\]](#) It is crucial to characterize the measurement environment for ambient Thoron levels.

Data Presentation

Table 1: Alpha Energies of Thoron and its Progeny

Isotope	Decay Mode	Half-life	Alpha Energy (MeV)	Branching Ratio
^{220}Rn (Thoron)	α	55.6 s	6.29	~100%
^{216}Po	α	0.145 s	6.78	~100%
^{212}Pb	β^-	10.64 h	-	-
^{212}Bi	α / β^-	60.55 min	6.05 (α)	35.94%
6.09 (α)				
^{212}Po	α	299 ns	8.78	~100% (from ^{212}Bi β^- decay)

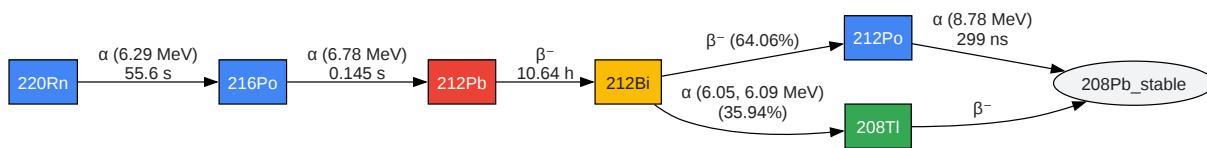
Data compiled from various nuclear data sources.

Experimental Protocols

Protocol 1: Electrostatic Collection of Thoron Progeny

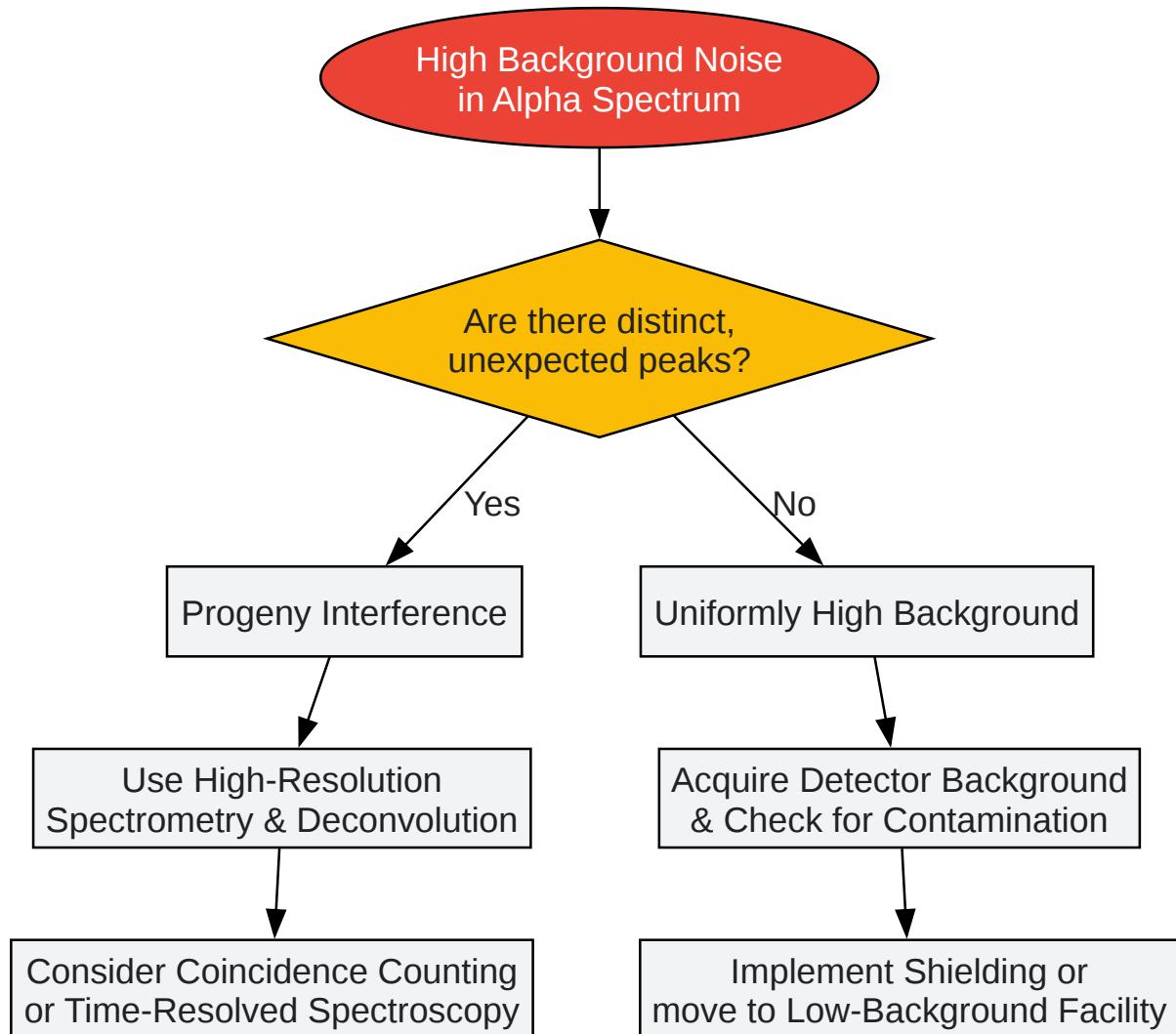
Objective: To collect charged Thoron progeny on a detector surface for alpha spectrometry.

Materials:


- Alpha spectrometer with a semiconductor detector (e.g., PIPS).

- Sample chamber with an electrostatic collection mechanism.
- High voltage power supply.
- Thoron source or ambient air containing Thoron.
- Air pump and flow meter (optional, for active sampling).

Methodology:


- Place the alpha detector within the sample chamber.
- If using an active sampling method, use the air pump to draw air from the source into the chamber at a known flow rate. For passive sampling, allow the air in the chamber to reach equilibrium.
- Apply a high positive voltage to the chamber walls relative to the detector surface. This creates an electric field that directs positively charged Thoron progeny towards the detector.
[7]
- Allow collection to proceed for a predetermined time. The collection time will depend on the expected Thoron concentration and the half-lives of the progeny of interest.
- Turn off the high voltage and the air pump (if used).
- Begin alpha spectrum acquisition immediately to observe the decay of the collected progeny.

Visualizations

[Click to download full resolution via product page](#)

Caption: The decay chain of Thoron (^{220}Rn).

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high background noise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Search results [inis.iaea.org]
- 2. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha particle spectroscopy in radon/thoron progeny measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of alpha particles spectra of the Radon and Thoron progenies generated by an electrostatic collection detector using new software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of Thoron (220Rn) and Its Progeny in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Testing of thoron cross-interference of continuous radon measuring instruments | Journal of the European Radon Association [radonjournal.net]
- 11. Thoron Interference on Performance of Continuous Radon Monitors: An Experimental Study on Four Devices and a Proposal of an Indirect Method to Estimate Thoron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A coincidence counter for simultaneous measurements of low levels of radon and Thoron (Journal Article) | OSTI.GOV [osti.gov]
- 14. physicsopenlab.org [physicsopenlab.org]
- 15. Introduction and characterization of an electrostatic collection radon monitor [politesi.polimi.it]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Digital pulse shape discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simplified pulse-shape discrimination circuit for use in liquid-scintillation spectroscopy of alpha particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Reducing background noise in alpha spectrometry of Thoron]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1213171#reducing-background-noise-in-alpha-spectrometry-of-thoron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com